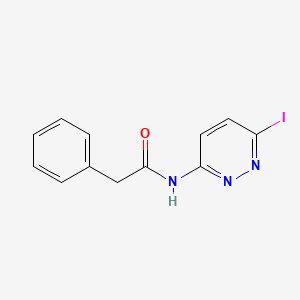
N-(6-iodopyridazin-3-yl)-2-phenylacetamide
説明
N-(6-iodopyridazin-3-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C12H10IN3O and its molecular weight is 339.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-iodopyridazin-3-yl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The presence of the pyridazine ring and the phenylacetamide moiety contributes to its lipophilicity and ability to interact with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Antiviral Activity : Preliminary studies suggest that derivatives of phenylacetamide, including those with pyridazine substitutions, may inhibit viral replication by targeting key viral enzymes. For instance, compounds similar to this compound have shown inhibition against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a critical enzyme for viral replication .
- Antibacterial Activity : The compound has been investigated for its antibacterial properties, particularly against Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL . Compounds in this class have been shown to inhibit bacterial DNA topoisomerases, which are essential for bacterial DNA replication and repair.
- Antifungal Activity : Some derivatives exhibit antifungal properties as well, although specific data on this compound is limited. However, related compounds have been evaluated for their antifungal efficacy through quantitative structure–activity relationship (QSAR) studies .
Efficacy and Selectivity
The selectivity index (SI) is crucial in evaluating the therapeutic potential of new compounds. For instance, certain derivatives have demonstrated high selectivity indices, indicating a favorable safety profile when compared to their efficacy against target pathogens . The compound's low cytotoxicity in cell-based assays further supports its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of SARS-CoV-2 RdRp : A study screened various phenylacetamide derivatives against SARS-CoV-2 RdRp using a cell-based assay. Among the tested compounds, some exhibited potent inhibition with EC50 values as low as 1.41 μM . This highlights the potential application of such compounds in developing antiviral therapies.
- Antibacterial Screening : Another investigation assessed the antibacterial activity of phenylacetamides against E. coli and MRSA. Compounds showed promising results with MIC values indicating effective inhibition . The study also highlighted the post-antibiotic effect and time-kill kinetics, demonstrating sustained antibacterial activity even after the removal of the compound.
Data Tables
The following tables summarize key findings related to the biological activity of this compound and its derivatives.
| Activity Type | Target Pathogen | MIC (μg/mL) | EC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Antiviral | SARS-CoV-2 RdRp | - | 1.41 | >70 |
| Antibacterial | E. coli | 0.64 - 5.65 | - | >200 |
| Antifungal | Various fungi | - | - | - |
特性
IUPAC Name |
N-(6-iodopyridazin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O/c13-10-6-7-11(16-15-10)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPGZKUMAWWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















